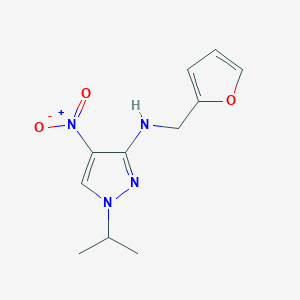

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine

Description

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a pyrazole-based compound featuring a nitro group at the 4-position, a propan-2-yl substituent at the 1-position, and a furan-2-ylmethylamine group at the 3-position.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-8(2)14-7-10(15(16)17)11(13-14)12-6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUCTZQBHYRWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 4-nitro-1-propan-2-ylpyrazol-3-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Pyrazole Amine Derivatives

Key Observations:

- The target compound’s nitro group distinguishes it from analogs with electron-donating groups (e.g., methyl or pyridyl), likely influencing reactivity, stability, and intermolecular interactions.

- The furan-2-ylmethyl group may enhance metal-coordination capacity compared to non-aromatic substituents, as demonstrated in ligands forming Cu(II) and Co(II) complexes .

Physicochemical and Spectroscopic Properties

- Melting Points: Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points ~104–107°C , whereas nitro-substituted compounds typically have higher melting points due to stronger dipole interactions.

- NMR Trends: Pyrazole amines show distinct δ 8.8–8.9 ppm (pyridyl protons) and δ 1.2–1.5 ppm (alkyl groups) in ¹H NMR . The nitro group in the target compound would deshield adjacent protons, shifting signals upfield.

Biological Activity

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a pyrazole ring, a furan moiety, and a nitro group. The molecular formula is , indicating its composition includes nitrogen, oxygen, carbon, and hydrogen atoms.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in oxidative stress pathways. This mechanism is crucial for compounds targeting cancer cells or inflammatory pathways.

- Receptor Modulation : The pyrazole ring has been shown to interact with specific receptors, modulating their activity. This can lead to altered signaling pathways that are beneficial in treating diseases such as cancer or inflammation.

- Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activities against bacterial and fungal strains .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit various cancer-related enzymes such as BRAF(V600E) and EGFR. This compound has shown promise in preliminary studies for its potential antitumor effects. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies have shown that similar pyrazole derivatives can reduce pro-inflammatory cytokine production, indicating a potential therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Initial findings suggest it may inhibit the growth of certain bacteria and fungi, although further research is necessary to fully characterize its spectrum of activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

| Modification Type | Effect on Activity |

|---|---|

| Nitro Group | Enhances redox properties and enzyme inhibition |

| Furan Substituent | Potentially increases binding affinity to biological targets |

| Isopropyl Group | Influences lipophilicity and cellular uptake |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on BRAF(V600E) mutant melanoma cells, showing that compounds similar to this compound exhibited potent inhibitory effects on cell proliferation .

- Anti-inflammatory Research : In an experimental model of acute inflammation, derivatives were found to significantly reduce edema formation in mice, suggesting that this compound could be effective in managing inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.